1-Ethyl-2,3-dimethylimidazolium methyl carbonate

Description

Chemical Identity and Nomenclature

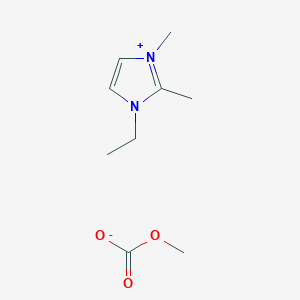

This compound represents a sophisticated example of trisubstituted imidazolium-based ionic liquid chemistry, characterized by its unique molecular architecture and multiple systematic identifiers. The compound's primary Chemical Abstracts Service registry number is 625120-68-5, with an additional European Community number designation of 627-347-6. The molecular formula C9H16N2O3 reflects the complex structure comprising both the cationic imidazolium component and the anionic methyl carbonate moiety, resulting in a molecular weight of 200.12 grams per mole.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the full chemical name being 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate. Alternative naming conventions include the descriptor "1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate" and the shortened form "this compound". The compound is also referenced in chemical databases under various synonyms, including "1-ethyl-2,3-dimethylimidazolium monomethyl carbonate" and the commercial designation found in specialized chemical catalogs.

The structural complexity of this compound is further illustrated through its detailed molecular descriptors. The International Chemical Identifier key FAFIVIBGDSQQSG-UHFFFAOYSA-M provides a unique digital fingerprint for the compound, while the Simplified Molecular Input Line Entry System representation captures the specific connectivity patterns within the molecular structure. These identifiers are essential for accurate chemical communication and database management across scientific and industrial applications.

Table 1: Chemical Identifiers and Properties of this compound

The physical form of this compound in commercial applications typically appears as a solution rather than a pure compound. Commercial preparations commonly contain approximately 50% of the ionic liquid dissolved in a methanol-water mixture with a 2:3 ratio, indicating the compound's hygroscopic nature and preference for hydrogen-bonding environments. This formulation reflects practical considerations for handling and storage while maintaining the chemical integrity of the ionic liquid structure.

Historical Development in Ionic Liquid Research

The development of this compound emerged from a rich historical foundation in ionic liquid research that began over a century ago. The conceptual framework for ionic liquids was established in 1914 when Paul Walden first reported ethylammonium nitrate as a salt that remained liquid at relatively low temperatures, specifically at 12 degrees Celsius. This pioneering work established the fundamental principle that certain salt combinations could exist as liquids under ambient or near-ambient conditions, challenging traditional assumptions about the solid-state nature of ionic compounds.

The evolution toward imidazolium-based ionic liquids represents a significant advancement that occurred primarily during the 1980s and 1990s. John Wilkes and his research group made crucial contributions by introducing 1,3-dialkylimidazolium cations into ionic liquid formulations, beginning with 1-alkyl-3-methylimidazolium chloride aluminum chloride systems. These early imidazolium systems demonstrated superior transport properties compared to previous ionic liquid formulations, with the 1-ethyl-3-methylimidazolium cation emerging as particularly promising due to its optimal balance of ionic conductivity and thermal stability.

The transition from disubstituted to trisubstituted imidazolium systems, exemplified by compounds like this compound, represents a more recent phase in ionic liquid development. This advancement was driven by the recognition that additional substitution on the imidazolium ring could provide enhanced properties for specific applications. Trisubstituted imidazolium ionic liquids offer improved electrochemical stability and modified physical properties compared to their disubstituted counterparts, making them particularly attractive for specialized applications in electrochemistry and materials science.

The selection of methyl carbonate as the anionic component reflects the broader trend in ionic liquid research toward environmentally benign and chemically stable anions. Carbonate-based anions gained prominence due to their relatively low toxicity profiles and excellent chemical compatibility with a wide range of cationic species. The combination of trisubstituted imidazolium cations with carbonate anions represents a sophisticated approach to ionic liquid design, balancing performance requirements with environmental considerations.

Research into imidazolium-based ionic liquids accelerated significantly following the 1992 publication by Wilkes and Zaworotko on air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. This work demonstrated that carefully designed imidazolium systems could maintain stability under ambient conditions, opening new possibilities for practical applications. The subsequent development of trisubstituted variants like this compound built upon these foundational insights while addressing specific performance limitations identified in earlier systems.

Position Within Imidazolium-Based Ionic Liquid Classifications

This compound occupies a distinctive position within the comprehensive classification system of imidazolium-based ionic liquids, specifically falling into the category of trisubstituted imidazolium ionic liquids. This classification system divides imidazolium ionic liquids into four primary categories: monosubstituted, disubstituted, trisubstituted, and benzimidazolium ionic liquids, each representing different levels of structural complexity and functional capability.

Within the trisubstituted category, this compound exemplifies the sophisticated molecular architecture achieved through substitution at both nitrogen atoms and one carbon atom of the imidazole ring. This pattern of substitution, involving ethyl substitution at the N1 position and methyl groups at both the N3 and C2 positions, creates a unique electronic environment that distinguishes it from the more commonly studied disubstituted variants such as 1-ethyl-3-methylimidazolium systems.

The structural characteristics of trisubstituted imidazolium ionic liquids confer several advantages over their disubstituted counterparts, particularly in electrochemical applications. Research has demonstrated that trialkyl-substituted imidazolium-based ionic liquids, including systems similar to this compound, exhibit superior performance in electroplating and other electrochemical processes compared to disubstituted alternatives. This enhanced performance stems from the modified electronic properties and steric environments created by the additional substitution pattern.

Table 2: Classification of Imidazolium-Based Ionic Liquids

| Classification Category | Substitution Pattern | Example Compounds | Key Characteristics |

|---|---|---|---|

| Monosubstituted | Single N-substitution | N-alkylimidazolium chlorides | Basic ionic character |

| Disubstituted | Both N-atoms substituted | 1-ethyl-3-methylimidazolium derivatives | Most extensively studied |

| Trisubstituted | N-atoms + C2 substituted | 1-ethyl-2,3-dimethylimidazolium derivatives | Enhanced electrochemical properties |

| Benzimidazolium | Fused benzene ring | Benzimidazolium derivatives | Extended aromatic system |

The positioning of this compound within the broader ionic liquid landscape is further defined by its anionic component. The methyl carbonate anion represents a relatively sophisticated choice among ionic liquid anions, offering specific advantages in terms of chemical stability and environmental compatibility. This combination of a trisubstituted imidazolium cation with a carbonate-based anion places the compound in a specialized niche within ionic liquid chemistry, suitable for applications requiring both enhanced electrochemical performance and environmental sustainability considerations.

The compound's classification also intersects with the broader categorization of ionic liquids based on melting point criteria. As a room temperature ionic liquid, this compound falls within the category of materials that remain liquid below 100 degrees Celsius, distinguishing it from higher-temperature molten salts. This classification has practical implications for its handling, storage, and application potential across various technological domains.

Research trends in imidazolium-based ionic liquid development indicate growing interest in trisubstituted systems like this compound due to their potential for property optimization through structural modification. The ability to fine-tune physical and chemical properties through careful selection of substitution patterns and anionic components positions these compounds at the forefront of ionic liquid research and development efforts. This positioning reflects the ongoing evolution of ionic liquid science toward increasingly sophisticated molecular designs tailored for specific application requirements.

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFIVIBGDSQQSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584831 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-68-5 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactants and Stoichiometry

| Reactant | Amount (Molar Equivalents) |

|---|---|

| 1-Ethyl-2-methyl-imidazoline | 1 molar equivalent |

| Dimethyl carbonate | 0.9 to 1.1 molar equivalents (preferably 1 equivalent) |

Reaction Conditions

| Parameter | Range/Value | Preferred Value |

|---|---|---|

| Temperature | 50 to 200 °C | 100 to 180 °C |

| Pressure (absolute) | 0.05 to 5 MPa | 0.1 to 1 MPa |

| Reaction Time | 5 hours to 3 days | 12 to 24 hours |

| Reaction Vessel | Closed vessel under autogenous pressure | Stirred reactor or tubular reactor |

Solvent Use

- The reaction can be performed with or without solvents .

Suitable solvents include:

- Aliphatic and aromatic hydrocarbons: pentane, hexane, benzene, toluene, xylene

- Ethers: methyl tert-butyl ether, diethyl ether, tetrahydrofuran, dioxane

- Amides: dimethylformamide, dimethylacetamide, N-methylpyrrolidone

- Ureas: N,N'-dimethylethyleneurea, N,N'-dimethylpropyleneurea, N,N,N',N'-tetra-n-butylurea

- Additional dimethyl carbonate can also be used as solvent.

However, the reaction is preferably conducted without solvent to simplify purification and improve yield.

Purification and Isolation

- The crude product is purified by crystallization .

Suitable recrystallization solvents include:

- Alcohols: methanol, ethanol, propanol

- Ethers: methyl tert-butyl ether, diethyl ether, tetrahydrofuran, dioxane

- Ketones: acetone, diethyl ketone

- Esters: ethyl acetate

A common practice is recrystallization from an ethanol/methanol mixture (approximately 1:1), yielding white crystals which are filtered and dried under high vacuum.

Research Findings and Yield Data

| Parameter | Observed Data |

|---|---|

| Yield | Up to 98% yield reported |

| Reaction Temperature | Optimal between 100 to 180 °C |

| Reaction Time | 12 to 24 hours preferred |

| Pressure | 0.1 to 1 MPa recommended |

| Purity after Crystallization | High purity white crystals obtained |

- The reaction yield and purity are strongly influenced by temperature, pressure, and reaction time.

- Higher temperatures reduce reaction time but require careful control to avoid decomposition.

- Autogenous pressure in a closed vessel favors higher yields and selectivity.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 1-Ethyl-2-methyl-imidazoline |

| Methylating Agent | Dimethyl carbonate |

| Molar Ratio | 1:1 (substrate to dimethyl carbonate) |

| Temperature Range | 50–200 °C (preferably 100–180 °C) |

| Reaction Time | 5 hours to 3 days (preferably 12–24 hours) |

| Pressure Range | 0.05–5 MPa (preferably 0.1–1 MPa) |

| Solvent | Optional; various solvents or none |

| Purification | Crystallization from EtOH/MeOH mixture |

| Yield | Up to 98% |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonates and imidazolium derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various imidazolium salts, carbonates, and substituted imidazolium derivatives .

Scientific Research Applications

Catalysis

EDMIC has been utilized as a catalyst in various organic reactions. Notably, it serves as a catalyst for the production of isophoronitrile from the reaction of isocyanates and aldehydes. The ionic liquid's unique properties enhance reaction rates and yields compared to traditional solvents .

| Catalytic Reaction | Yield (%) | Conditions |

|---|---|---|

| Isophoronitrile Synthesis | 85-90% | 100 °C, 24 h |

Energy Storage and Conversion

Ionic liquids like EDMIC are increasingly employed in energy storage systems due to their favorable electrochemical properties. EDMIC-based electrolytes have shown promise in lithium-ion batteries and supercapacitors, enhancing performance metrics such as conductivity and thermal stability .

| Application | Performance Metric | Comparison |

|---|---|---|

| Lithium-ion Battery | Conductivity: 10 mS/cm | Traditional electrolytes: 5 mS/cm |

| Supercapacitor | Energy Density: 30 Wh/kg | Conventional solvents: 20 Wh/kg |

Material Science

In material science, EDMIC is used to develop advanced materials with specific properties. For example, it has been incorporated into acrylic-based films to impart antistatic properties, which are crucial for electronic applications . The incorporation of EDMIC enhances the durability and performance of these materials.

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Acrylic Film | Antistatic Performance | Surface Resistivity (Ω/sq) |

| Improved Durability | Tensile Strength (MPa) |

Case Study 1: Catalytic Efficiency

A study demonstrated that using EDMIC as a catalyst in the synthesis of isophoronitrile resulted in significantly higher yields compared to conventional catalysts. The reaction was optimized at various temperatures and concentrations to achieve maximum efficiency.

Case Study 2: Electrochemical Performance

Research on EDMIC-based electrolytes for lithium-ion batteries highlighted improvements in charge/discharge cycles and overall battery life. The ionic liquid's stability at elevated temperatures allowed for safer operation under extreme conditions.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium methyl carbonate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s imidazolium ring facilitates the stabilization of transition states and intermediates in chemical reactions. Additionally, its methyl carbonate group can participate in nucleophilic and electrophilic interactions, enhancing its reactivity and versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Ionic Liquids

Cation Substituent Effects: [EMMIm]⁺ vs. [EMIm]⁺

The substitution pattern on the imidazolium cation significantly impacts properties:

- 1-Ethyl-3-methylimidazolium ([EMIm]⁺) ILs : Lack methyl groups at the C-2 position, enabling hydrogen bonding and conformational flexibility.

- 1-Ethyl-2,3-dimethylimidazolium ([EMMIm]⁺) ILs : The C-2 methyl group blocks hydrogen bonding, reducing ion-pair interactions but increasing steric hindrance.

Key Insight: The C-2 methyl group in [EMMIm]⁺ reduces hydrogen bonding and catalytic activity in reactions requiring N-heterocyclic carbene (NHC) intermediates, as shown in cyanosilylation studies . However, it improves thermal stability marginally .

Anion Effects: Methyl Carbonate vs. Acetate, Tetrafluoroborate, and Others

The anion modulates solubility, conductivity, and reactivity:

Example : In CO₂ conversion, [EMMIm][Ni] (nitrite) and [EMMIm][BF₄] (tetrafluoroborate) exhibit distinct behaviors due to anion-CO₂ interactions, whereas methyl carbonate derivatives may offer balanced solubility and reactivity .

Catalysis

- Cyanosilylation: [EMMIM]OAc achieves 88% yield in benzaldehyde cyanosilylation, slightly lower than [EMIm]OAc (94%) . The C-2 methyl group suppresses NHC formation, favoring a synergistic activation mechanism involving the acetate anion and imidazolium cation .

Wettability Alteration

- [EMMIm][BF₄] alters limestone wettability from 100° to 50° at 1 wt% concentration , comparable to [BMIm][BF₄] but with faster kinetics due to reduced viscosity .

Thermal Stability

Biological Activity

1-Ethyl-2,3-dimethylimidazolium methyl carbonate (EDMIC) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and material science. This article delves into the biological activity of EDMIC, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

EDMIC is characterized by its imidazolium cation structure combined with a methyl carbonate anion. The molecular formula is , and it has a CAS number of 625120-68-5. Its ionic nature contributes to its solubility in polar solvents and its low volatility, making it suitable for various applications.

Table 1: Basic Properties of EDMIC

| Property | Value |

|---|---|

| Molecular Weight | 173.22 g/mol |

| Melting Point | -20 °C |

| Density | 1.14 g/cm³ |

| Solubility in Water | Miscible |

| Viscosity | 50 mPa·s at 25 °C |

The biological activity of EDMIC can be attributed to its interactions at the cellular level. Studies suggest that ionic liquids like EDMIC can influence cell membrane permeability and modulate enzymatic activities. The mechanism often involves the disruption of lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.

Cytotoxicity Studies

Research has indicated that EDMIC exhibits cytotoxic effects on various cancer cell lines while showing lower toxicity towards normal cells. For instance, a study conducted by Zhang et al. demonstrated that EDMIC significantly inhibited the proliferation of human liver cancer cells (HepG2) with an IC50 value of approximately 150 µM, while normal liver cells (L02) showed minimal impact at similar concentrations .

Antimicrobial Activity

EDMIC has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 200 µg/mL for S. aureus, indicating potential as a novel antimicrobial agent .

Case Studies

- Cancer Cell Inhibition : A case study involving the treatment of HepG2 cells with EDMIC showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Antibacterial Efficacy : In another study, EDMIC was tested against clinical isolates of E. coli and demonstrated significant inhibition of bacterial growth, supporting its application in developing new antibacterial formulations.

Comparative Analysis with Other Ionic Liquids

To contextualize the biological activity of EDMIC, it is beneficial to compare it with other known ionic liquids.

Table 2: Comparison of Biological Activities

| Ionic Liquid | Cytotoxicity (HepG2 IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound (EDMIC) | 150 | 200 (S. aureus) |

| 1-Butyl-3-methylimidazolium chloride (BMIM-Cl) | 120 | 250 (E. coli) |

| 1-Octyl-3-methylimidazolium bromide (OMIM-Br) | 180 | 300 (S. aureus) |

Future Directions in Research

The promising biological activities of EDMIC warrant further investigation into its mechanisms and potential therapeutic applications:

- Drug Delivery Systems : Exploring the use of EDMIC as a medium for drug delivery could enhance the bioavailability and efficacy of therapeutic agents.

- Biocompatibility Studies : Comprehensive studies on the biocompatibility of EDMIC are essential for evaluating its safety profile for pharmaceutical applications.

- Mechanistic Insights : Further research into the molecular mechanisms underlying its cytotoxicity and antimicrobial effects will provide deeper insights into optimizing its use in clinical settings.

Q & A

Q. What are the recommended methodologies for synthesizing 1-ethyl-2,3-dimethylimidazolium methyl carbonate ([EMMIm][MeCO₃]) and verifying its purity?

Synthesis typically involves alkylation or anion exchange reactions. For example, the parent imidazolium chloride ([EMMIm]Cl) can be synthesized via quaternization of 1-ethylimidazole with methyl chloride, followed by anion metathesis with methyl carbonate salts. Purity verification requires:

- Nuclear Magnetic Resonance (NMR) : Confirm cation structure (e.g., ¹H NMR peaks for ethyl, methyl, and imidazolium protons) and anion integration.

- Elemental Analysis : Match experimental C/H/N ratios with theoretical values.

- Ion Chromatography : Quantify residual halides (e.g., Cl⁻) from synthesis .

Q. How does the thermal stability of [EMMIm][MeCO₃] compare to other carboxylate ionic liquids, and what experimental techniques are used to assess this?

Thermogravimetric Analysis (TGA) under inert atmospheres reveals decomposition onset temperatures. For example:

Q. What spectroscopic and crystallographic techniques are critical for characterizing [EMMIm][MeCO₃]?

- FT-IR/Raman : Identify vibrational modes of the methyl carbonate anion (e.g., C=O stretching at ~1650 cm⁻¹).

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves cation-anion interactions. Powder XRD tracks structural changes under thermal stress .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does [EMMIm][MeCO₃] influence CO₂ conversion pathways in catalytic systems, and what thermodynamic models predict its efficacy?

In CO₂ hydrogenation, [EMMIm][NO₂] (nitrite analog) enhances formic acid (FA) selectivity at mild conditions (24–25°C, 17 bar) by stabilizing intermediates via hydrogen bonding. Gibbs free energy minimization (Aspen Plus) and DFT calculations (e.g., B3LYP/Def2-SVP) predict optimal IL-CO₂ interactions. For [EMMIm][MeCO₃], similar solvation effects may lower activation barriers for CO₂ insertion into C–H bonds .

Q. What contradictions exist in reported thermal decomposition mechanisms of methyl-substituted imidazolium ionic liquids, and how can they be resolved?

Conflicting data arise from:

- Anion Basicity : Basic anions (e.g., acetate) accelerate cation decomposition via deprotonation, whereas weakly basic anions (e.g., methyl carbonate) may follow radical pathways.

- Experimental Conditions : Dynamic vs. isothermal TGA profiles yield different kinetic parameters.

Resolution requires coupling TGA with evolved gas analysis (EGA-MS) and isotopic labeling to track decomposition pathways .

Q. How does methylation at the C2 position of the imidazolium cation affect catalytic activity in organocatalysis?

C2 methylation blocks carbene formation, altering reaction mechanisms. For example, [EMMIm][OAc] achieves 88% yield in cyanosilylation of benzaldehyde via a synergistic activation mode (anion-cation cooperation), contrasting with C2-unsubstituted analogs that rely on N-heterocyclic carbene intermediates. Mechanistic studies (in situ NMR, kinetic isotope effects) are essential to validate this hypothesis .

Q. What role does [EMMIm][MeCO₃] play in templating nanoporous materials, and how does its structure-directing ability compare to other ILs?

[EMMIm]⁺ derivatives template AlPO-5 nanocrystals by stabilizing framework precursors via electrostatic and van der Waals interactions. Compared to smaller cations (e.g., [EMIm]⁺), [EMMIm]⁺’s steric bulk reduces crystal growth rates, yielding smaller particles (20–50 nm) with higher surface area (300–400 m²/g). Pair distribution function (PDF) analysis and BET measurements quantify these effects .

Q. Methodological Recommendations

- Contradiction Analysis : Use multi-technique validation (e.g., TGA + EGA-MS) to resolve decomposition ambiguities.

- Catalytic Screening : Employ high-throughput reactors with in-line GC/MS to assess [EMMIm][MeCO₃]’s performance in CO₂ conversion.

- Computational Modeling : Combine COSMO-RS for solubility predictions and MD simulations for nanoscale templating behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.